molecular formula C18H22N2O4 B11402845 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea

Cat. No.: B11402845
M. Wt: 330.4 g/mol
InChI Key: VLXJIIUVTTXSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of methoxy groups on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The methoxy groups on the phenyl rings may facilitate binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C18H22N2O4/c1-22-15-7-5-14(6-8-15)20-18(21)19-11-10-13-4-9-16(23-2)17(12-13)24-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21)

InChI Key

VLXJIIUVTTXSAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.